Zibotentan - 186497-07-4

Zibotentan

Catalog Number: EVT-287332
CAS Number: 186497-07-4
Molecular Formula: C19H16N6O4S
Molecular Weight: 424.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zibotentan (ZD4054) is a small-molecule, specific antagonist of the endothelin A (ETA) receptor. [, , ] It selectively binds to the ETA receptor, thereby inhibiting endothelin-mediated mechanisms. [] This selective binding is crucial as it differentiates Zibotentan from other endothelin receptor antagonists that target both ETA and ETB receptors. [] Zibotentan has been extensively investigated for its potential in treating various diseases, particularly in the field of oncology. [, , ]

Future Directions
  • Personalized Medicine: Future research could explore using genetic markers to identify individuals who might benefit most from Zibotentan therapy, particularly in CMD management. []
  • Combination Therapies: Investigating Zibotentan's efficacy in combination with other targeted therapies or chemotherapeutic agents could lead to more effective treatment strategies for various cancers. [, ]
  • Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms underlying the development of resistance to Zibotentan in certain cancers and to develop strategies to overcome such resistance. []
Source and Classification

Zibotentan belongs to the class of organic compounds known as phenylpyridines, specifically categorized under pyridines and derivatives. It is classified as a small molecule with the following identifiers:

  • Chemical Formula: C19H16N6O4SC_{19}H_{16}N_{6}O_{4}S
  • Molecular Weight: 424.44 g/mol
  • CAS Number: 186497-07-4
  • IUPAC Name: N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide .
Synthesis Analysis

The synthesis of zibotentan involves several steps that integrate various chemical reactions. The primary method includes the construction of the core structure through a series of reactions involving pyrazine derivatives and sulfonamides.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with 3-methoxy-5-methylpyrazine and appropriate phenyl derivatives.
  2. Reactions:
    • The initial step involves the formation of a sulfonamide bond.
    • Subsequent cyclization reactions lead to the formation of the oxadiazole ring.
    • Final purification is typically achieved through recrystallization techniques to isolate the desired product in high yield .
Molecular Structure Analysis

The molecular structure of zibotentan features multiple rings and functional groups that contribute to its biological activity.

Structure and Data

  • Structural Features: The compound contains a pyridine ring linked to a pyrazine moiety, along with an oxadiazole group.
  • 3D Structure: The three-dimensional configuration can be represented using various chemical drawing software to visualize its spatial arrangement.

The molecular structure can be summarized as follows:

  • Number of Rings: 4
  • Polar Surface Area: 132.99 Ų
  • Hydrogen Bond Donors/Acceptors: 1 donor and 8 acceptors .
Chemical Reactions Analysis

Zibotentan undergoes specific chemical reactions that are crucial for its pharmacological activity.

Reactions and Technical Details

  1. Endothelin A Receptor Binding: Zibotentan selectively binds to the endothelin A receptor, inhibiting its activity which is implicated in tumor growth and progression.
  2. Metabolic Pathways: The metabolism of zibotentan is primarily mediated by the cytochrome P450 enzyme CYP3A4, with renal excretion playing a significant role in its elimination from the body .
Mechanism of Action

Zibotentan's primary mechanism involves antagonism of the endothelin A receptor.

Process and Data

  1. Receptor Interaction: By blocking endothelin A receptors, zibotentan inhibits several pro-oncogenic processes such as cell proliferation, angiogenesis, and metastasis.
  2. Pharmacokinetics: The pharmacokinetic profile shows that approximately 58% of the compound is eliminated unchanged in urine, highlighting renal clearance as a key aspect of its metabolism .
Physical and Chemical Properties Analysis

Zibotentan exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • State: Solid
  • Solubility: Water solubility is approximately 0.177 mg/mL.

Chemical Properties

  • LogP (Partition Coefficient): 2.33 (indicating moderate lipophilicity).
  • pKa Values:
    • Strongest Acidic pKa: 5.46
    • Strongest Basic pKa: 0.92
  • Physiological Charge: -1 at physiological pH .
Applications

Zibotentan has been evaluated for several scientific uses:

  1. Cancer Treatment: Primarily investigated for hormone-resistant prostate cancer, non-small cell lung cancer, ovarian cancer, breast cancer, and other malignancies.
  2. Clinical Trials: Although it showed promise in early trials, zibotentan failed to demonstrate efficacy in phase III clinical trials for prostate cancer, leading to discontinuation of further development for this indication .
  3. Research Tool: Due to its specific action on endothelin A receptors, zibotentan serves as a valuable tool in research investigating the role of endothelin signaling in cancer biology .
Mechanistic Pharmacology of Zibotentan

Endothelin Receptor Antagonism: Molecular Targeting of ETA Receptors

Zibotentan (ZD4054) is a potent, highly selective oral antagonist of endothelin A (ETA) receptors, with a reported half-maximal inhibitory concentration (IC₅₀) of 13 nM against human ETA receptors expressed in CHO cell membranes [2] [4]. This small molecule competitively inhibits endothelin-1 (ET-1) binding, disrupting ET-1-mediated vasoconstriction, fibrosis, and inflammation. ET-1, a 21-amino acid peptide, exerts its pathological effects primarily through ETA receptor activation in vascular smooth muscle cells, leading to sustained vasoconstriction and cellular proliferation. Zibotentan's antagonism prevents ET-1-induced calcium mobilization and downstream Gq-protein signaling, which are critical in diseases like pulmonary arterial hypertension, chronic kidney disease (CKD), and cancer [4] [9]. Preclinical studies demonstrate that zibotentan inhibits ET-1-mediated phosphorylation of Akt and p42/44MAPK in ovarian cancer cells (HEY cell line), confirming its role in blocking pathogenic signal transduction [4].

Structural Determinants of Zibotentan’s Selectivity for ETA vs. ETB Receptors

The high selectivity of zibotentan for ETA over endothelin B (ETB) receptors (>1,000-fold) is attributed to its distinctive oxadiazole-containing molecular scaffold [4] [9]. Structural analyses reveal that zibotentan’s sulfonamide group forms hydrogen bonds with Arg³²⁶ and Tyr¹⁴⁹ in the ETA receptor binding pocket, while its oxadiazole ring engages in hydrophobic interactions with Phe²⁰⁸ and Leu³⁴⁵. Conversely, steric clashes with ETB-specific residues (e.g., Gln¹⁶⁵) prevent high-affinity binding to ETB receptors. This selectivity is pharmacologically critical: ETB receptors mediate vasodilation and ET-1 clearance via nitric oxide release, and non-selective antagonists may cause fluid retention by unopposed ETB blockade. Zibotentan’s IC₅₀ for ETB exceeds 10 µM, as evidenced by radioligand displacement assays showing negligible inhibition of [¹²⁵I]-ET-1 binding to ETB receptors even at 100 µM [4] [9].

Table 1: Receptor Binding Affinity of Zibotentan

ParameterETA ReceptorETB Receptor
IC₅₀ (nM)13>10,000
Kᵢ (nM)21>100,000
Selectivity Ratio1>1,000

Signal Transduction Modulation: Impact on MAPK/ERK and PI3K/Akt Pathways

Beyond immediate vasoactive effects, zibotentan modulates key oncogenic and fibrotic pathways. In ovarian cancer models (A2780, HEY, SKOV-3 cells), zibotentan (1 µM) suppresses ET-1-induced phosphorylation of ERK1/2 and Akt within 30 minutes, inhibiting proliferative and anti-apoptotic signaling [3] [4]. The PI3K/Akt pathway—frequently hyperactivated in cancers—regulates cell survival via substrates like GSK3β, BAD, and FOXO transcription factors. Zibotentan disrupts this axis, reducing expression of downstream targets such as VEGF, COX-2, and MMPs, which are critical for angiogenesis and metastasis [3] [10]. Similarly, in prostate cancer, zibotentan induces apoptosis via Bcl-2 downregulation and caspase-3 activation [4]. Cross-talk between endothelin receptors and growth factor pathways (e.g., EGFR) amplifies MAPK/ERK signaling; zibotentan’s interference here synergizes with chemotherapy in preclinical models [3] [8].

Table 2: Effects of Zibotentan on Key Signaling Pathways

PathwayTarget ProteinsEffect of ZibotentanCellular Outcome
PI3K/Aktp-Akt, VEGF, Bcl-2↓ Phosphorylation & expressionApoptosis ↑, Angiogenesis ↓
MAPK/ERKp-ERK1/2, COX-2, MMPs↓ Phosphorylation & activityProliferation ↓, Invasion ↓
FOXOp-FOXO1/3a, p27, Bim↑ Nuclear localization of FOXOCell cycle arrest ↑

Comparative Pharmacodynamics of Zibotentan and Non-selective Endothelin Receptor Antagonists

Zibotentan’s pharmacodynamic profile distinguishes it from non-selective antagonists (e.g., bosentan) through its exclusive ETA blockade, which avoids ETB-mediated complications like fluid retention. In CKD models, dual ETA/ETB antagonists (e.g., bosentan) reduce albuminuria but carry risks of peripheral edema due to ETB inhibition disrupting natriuresis. Zibotentan, however, lowers albuminuria by 40–50% in Phase 2 trials without significant edema, as its selectivity preserves ETB-mediated vasodilation and sodium excretion [6] [9]. Furthermore, in systemic sclerosis-associated CKD (ZEBRA-1 trial), zibotentan improved estimated glomerular filtration rate (eGFR) at 26 weeks, a benefit not observed with non-selective agents [7]. In oncology, zibotentan’s specificity avoids ETB-driven tumor progression, a theoretical risk with pan-antagonists. The ZENITH-CKD trial confirms that combining zibotentan with dapagliflozin enhances albuminuria reduction (geometric mean UACR: 538.3 mg/g at baseline) by leveraging complementary mechanisms—ETA blockade and SGLT2 inhibition—without fluid-related adverse events [6].

Properties

CAS Number

186497-07-4

Product Name

Zibotentan

IUPAC Name

N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide

Molecular Formula

C19H16N6O4S

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25)

InChI Key

FJHHZXWJVIEFGJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4

Solubility

Soluble in DMSO, not in water

Synonyms

trans,trans-2(4-methoxyphenyl)-4-(1-3-benzodiazol-5-yl)-1-(dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acid
ZD4054
zibotentan

Canonical SMILES

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.